![molecular formula C11H11ClN2O2 B577596 Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1335053-81-0](/img/structure/B577596.png)
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with a variety of biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect pathways related to these conditions.
Result of Action
Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound under neutral or weakly basic conditions at elevated temperatures . This reaction forms the imidazo[1,2-A]pyridine core, which can then be functionalized further.
Industrial Production Methods
Industrial production methods often employ solid support catalysts such as Al2O3 and TiCl4 to facilitate the condensation reaction . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
- Antiviral Properties : The compound has also shown promise in inhibiting viral replication, positioning it as a candidate for antiviral drug development .
- Cancer Research : this compound has been explored for its activity against cancer cells. It may inhibit key enzymes involved in tumor growth, such as c-Met kinase, with an IC50 value reported at 3.9 nM .
Biological Research
The compound's biological mechanisms are of particular interest:
- Mechanism of Action : this compound interacts with specific molecular targets, inhibiting enzymes or receptors critical to pathogen survival or cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria and various kinases in cancer cells .
- Mutagenic and Carcinogenic Potential : Studies have indicated that compounds within the imidazo[1,2-A]pyridine family can interact with DNA, potentially leading to mutagenic effects. Further research is needed to assess the safety profile of this compound .
Industrial Applications
This compound serves as a building block in the synthesis of more complex heterocyclic compounds used in various industrial applications:
- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of other biologically active molecules due to its unique structural characteristics .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, comparisons with structurally similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Contains an amino group at position 8 | Potentially enhanced biological activity due to amino substitution |
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate | Ethyl group instead of methyl at position 7 | Variation in lipophilicity affecting bioavailability |
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxamide | Methyl group at position 7 | Different steric effects influencing reactivity |
This table illustrates how subtle changes in chemical structure can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives.
Case Studies
Several studies highlight the effectiveness of this compound:
- Inhibition of c-Met Kinase : A study demonstrated that derivatives from imidazo[1,2-a]pyridine structures could inhibit c-Met kinase effectively .
- Antitubercular Activity : Another investigation into imidazo[1,2-a]pyridine derivatives revealed promising antitubercular activity against both replicating and non-replicating Mycobacterium tuberculosis strains .
Comparison with Similar Compounds
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives:
Zolpidem: Used as a sedative and hypnotic agent.
Zolimidine: Used for the treatment of peptic ulcers.
Rifaximin: Used for the treatment of hepatic encephalopathy.
These compounds share the imidazo[1,2-A]pyridine core but differ in their functional groups and specific applications. This compound is unique due to its specific chloro and ethyl substitutions, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1335053-81-0) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C11H11ClN2O2
- Molecular Weight : 238.68 g/mol
- Purity : Typically around 95% to 98% in commercial preparations .
The compound features a chloro substituent at the 7-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, some derivatives have been shown to be effective against Mycobacterium tuberculosis (M. tuberculosis), with specific compounds demonstrating higher potency than traditional antibiotics like isoniazid. The mechanism of action is believed to involve inhibition of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
Anticancer Activity
The potential anticancer properties of this compound have been explored through various SAR studies. These studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity against several cancer cell lines. For example, compounds with specific substitutions at the 6 and 7 positions of the ring showed improved activity against cancer cells compared to their unsubstituted counterparts .
Case Study: Anti-Tuberculosis Activity
In a study focused on the anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside several other compounds. The results showed that this compound had a notable inhibitory effect on the growth of M. tuberculosis strains, including multidrug-resistant variants. The study highlighted that structural modifications significantly affected potency, emphasizing the importance of the chloro and methyl groups in enhancing biological activity .
Pharmacokinetic Studies
Preliminary pharmacokinetic studies on related compounds revealed important data regarding their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one derivative demonstrated high plasma protein binding (>99%) and moderate inhibition of cytochrome P450 enzymes at therapeutic concentrations. Such findings are crucial for understanding the drug-like properties and potential therapeutic applications of these compounds .
Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against M. tuberculosis; potential as a QcrB inhibitor |
Anticancer | Cytotoxic effects observed in various cancer cell lines |
Pharmacokinetics | High plasma protein binding; moderate CYP inhibition |
Properties
IUPAC Name |
ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGLDGWMWXYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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